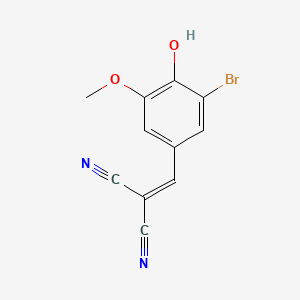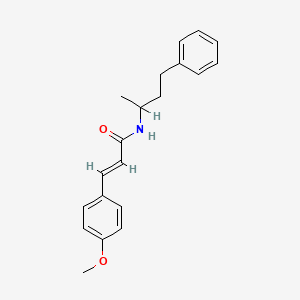
2-chloro-N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB and is a member of the triazole family. CTB has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of CTB is not fully understood. However, studies have shown that CTB inhibits the activity of enzymes such as topoisomerase II and histone deacetylase (HDAC). These enzymes are involved in DNA replication and gene expression, respectively. Inhibition of these enzymes by CTB leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC by CTB also leads to the re-expression of tumor suppressor genes that are silenced in cancer cells.
Biochemical and Physiological Effects:
CTB has been shown to have both biochemical and physiological effects. Biochemically, CTB inhibits the activity of enzymes such as topoisomerase II and HDAC. Physiologically, CTB has been shown to induce cell cycle arrest and apoptosis in cancer cells. CTB has also been shown to inhibit the growth of fungi that cause plant diseases.
実験室実験の利点と制限
One advantage of using CTB in lab experiments is its potential as an anti-cancer agent and fungicide. Another advantage is its ease of synthesis. However, one limitation is the lack of knowledge about its mechanism of action. Another limitation is the limited information available about its toxicity and side effects.
将来の方向性
There are several future directions for the study of CTB. One direction is to further investigate its mechanism of action. Another direction is to study its potential use as a building block for the synthesis of new materials. Additionally, more research is needed to determine its toxicity and side effects. Further studies are also needed to investigate its potential use as an anti-cancer agent and fungicide in vivo.
合成法
CTB can be synthesized using various methods, including the reaction of 2-chloro-1-naphthylamine with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-chloro-1-naphthylamine with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide). The yield of CTB using these methods ranges from 50-70%.
科学的研究の応用
CTB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTB has been studied for its potential use as an anti-cancer agent. CTB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In agriculture, CTB has been studied for its potential use as a fungicide. CTB has shown promising results in inhibiting the growth of fungi that cause plant diseases. In material science, CTB has been studied for its potential use as a building block for the synthesis of new materials.
特性
IUPAC Name |
2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-17-10-14(24-11-21-22-12-24)8-9-16(17)19(25)23-18-7-3-5-13-4-1-2-6-15(13)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMLNXBFWKWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)

![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)